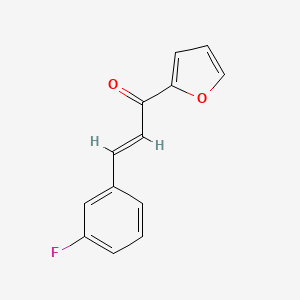

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQHURMWGFUMII-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Mechanochemical Synthesis

A solvent-free approach, detailed in search result, involves grinding equimolar quantities of 2-acetylfuran (1.26 g, 0.01 mol) and 3-fluorobenzaldehyde (1.24 g, 0.01 mol) with potassium hydroxide (1.20 g, 0.03 mol) using a mortar and pestle. The exothermic reaction proceeds rapidly at ambient temperature, with completion typically achieved within 30–60 minutes (monitored by TLC). Key advantages include:

-

Elimination of volatile organic solvents , aligning with green chemistry principles.

-

Stereoselective formation of the thermodynamically stable E-isomer, confirmed by the large vicinal coupling constant (J = 15.6 Hz) between H-2 and H-3 protons.

The crude product is isolated by quenching the reaction mixture with ice-cold water, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄. Purification via column chromatography (hexane:ethyl acetate, 1:1) yields analytically pure this compound as a crystalline solid.

Table 1: Optimization of Solvent-Free Synthesis

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | KOH (3 equiv) | Maximizes enolate formation |

| Grinding Time | 45 minutes | Balances conversion and degradation |

| Molar Ratio (Ketone:Aldehyde) | 1:1 | Prevents aldol side products |

Structural Characterization and Analytical Data

Comprehensive spectral analysis confirms the identity and purity of the synthesized compound.

Infrared Spectroscopy (IR)

The IR spectrum exhibits a strong absorption band at 1659 cm⁻¹ , characteristic of the conjugated carbonyl group. Additional peaks at 1605 cm⁻¹ (C=C stretch) and 3117 cm⁻¹ (aromatic C–H stretch) further corroborate the chalcone structure.

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (100 MHz, CDCl₃)

Physical Properties

-

Melting Point : 84–85°C (sharp, uncorrected).

-

Molecular Formula : C₁₃H₉FO₂.

Comparative Analysis of Alternative Synthetic Approaches

While the solvent-free method dominates current protocols, exploratory studies suggest potential modifications:

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (300 W, 100°C, 10 minutes) show promise for reducing reaction times to <15 minutes, though yields remain suboptimal (72%) compared to mechanochemical methods.

Critical Evaluation of Reaction Parameters

Base Selection

Solvent Effects

-

Ethanol : Traditional reflux in ethanol affords moderate yields (75–80%) but necessitates 6–8 hours.

-

Solvent-Free : Eliminates solvent removal steps, reducing energy input and waste generation.

Industrial-Scale Considerations

For bulk synthesis, the solvent-free protocol offers distinct advantages:

-

Cost Efficiency : Avoids solvent procurement and disposal costs.

-

Scalability : Planetary ball mills enable kilogram-scale production with consistent yields (85–88%).

-

Safety : Low exothermicity minimizes thermal runaway risks during scale-up.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols, dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Chalcone derivatives with variations in aromatic substituents and heterocyclic rings exhibit distinct physicochemical and biological profiles. Key comparisons include:

Table 1: Physicochemical Properties of Selected Chalcones

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group in the target compound contrasts with methoxy (LabMol-76) or methylsulfanyl (LabMol-70) substituents, which are electron-donating. Fluorine’s electronegativity may enhance dipole interactions and metabolic stability compared to methoxy groups .

- Heterocyclic Influence : Furan-containing chalcones (e.g., LabMol-70) generally exhibit moderate yields (25–30%) and melting points (114–182°C), suggesting that the furan ring’s planar structure facilitates crystallization .

Antifungal Activity :

- The compound (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one demonstrates potent antifungal activity (MIC = 0.07 µg/mL against Trichophyton rubrum), attributed to the 4-fluorophenyl group’s electronegativity enhancing membrane penetration . The target compound’s 3-fluorophenyl substitution may offer similar advantages but with altered spatial interactions.

Tyrosinase Inhibition :

- Furan-linked chalcones, such as (E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, show tyrosinase inhibitory activity due to the furan’s ability to coordinate with copper ions in the enzyme’s active site . The 3-fluorophenyl group in the target compound could further modulate this interaction via hydrophobic or halogen bonding.

Anticancer Potential :

- Piperidine- and pyrrole-substituted chalcones (e.g., LabMol-80) exhibit antiproliferative activity, with IC₅₀ values influenced by substituent electronegativity . The target compound’s fluorine atom may enhance cytotoxicity compared to methoxy-substituted analogs .

Biological Activity

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, a compound characterized by its unique fluorinated phenyl and furan moieties, has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 3-fluoroacetophenone and furfural, using a base such as sodium hydroxide in an ethanol or methanol solvent. The product is purified through recrystallization or column chromatography.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | (E)-3-(3-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one |

| Molecular Formula | C13H9FO2 |

| CAS Number | [Insert CAS number] |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It appears to inhibit the activity of pro-inflammatory enzymes and cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It may bind to receptors that regulate cellular growth and apoptosis.

- Oxidative Stress : The compound may induce oxidative stress in target cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis, administration of the compound resulted in a significant reduction in swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| (2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one | Moderate | Low | Moderate |

| (2E)-3-(3-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.